molecular formula C21H14ClN3O2 B2770448 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid CAS No. 330950-71-5

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid

Cat. No.: B2770448
CAS No.: 330950-71-5
M. Wt: 375.81
InChI Key: BKVZVKYAXXJNNF-UHFFFAOYSA-N
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Description

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, makes it valuable in various fields such as drug discovery, molecular biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the chloro and phenyl groups onto the quinazoline core.

    Coupling with Benzoic Acid: The final step involves coupling the substituted quinazoline with benzoic acid under specific reaction conditions.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Various substitution reactions can occur, especially on the phenyl and chloro groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is widely used in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In molecular biology studies to understand protein-ligand interactions.

    Industry: Used in material science research for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • 4-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid
  • 6-Chloro-4-phenylquinazoline derivatives

Uniqueness: 3-((6-Chloro-4-phenylquinazolin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVZVKYAXXJNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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